2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Overview
Description
2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-Methyl-5H,6H,7H-Pyrrolo[2,3-d]pyrimidin-6-one is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
The compound interacts with its target, the Bcl2 anti-apoptotic protein, by binding to it . This interaction can lead to changes in the protein’s function, potentially disrupting its ability to inhibit apoptosis and thus promoting cell death .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been observed to up-regulate the expression of P53, BAX, DR4, and DR5 genes, while down-regulating Bcl2, Il-8, and CDK4 . These changes can lead to increased activity of Caspase 8 and BAX, proteins involved in promoting apoptosis, and decreased activity of Bcl2, an anti-apoptotic protein .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death, in certain cells . This is evidenced by increased activity of pro-apoptotic proteins, decreased activity of anti-apoptotic proteins, and increased percentage of fragmented DNA in treated cells . In particular, the compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells, a type of breast cancer cell .
Biochemical Analysis
Biochemical Properties
2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound has been shown to interact with the Bcl2 anti-apoptotic protein, which is crucial in regulating cell death and survival . The interaction between this compound and Bcl2 leads to the inhibition of the protein’s anti-apoptotic function, thereby promoting apoptosis in cancer cells. Additionally, this compound has been found to up-regulate the expression of pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2, Il-8, and CDK4 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a key role in the execution of apoptosis . Furthermore, this compound has been shown to cause cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the up-regulation of P53 and BAX, which are involved in the intrinsic pathway of apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with the Bcl2 protein, which inhibits its anti-apoptotic function . This binding leads to the activation of pro-apoptotic proteins such as BAX and Caspase 8, which in turn promote the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade . Additionally, this compound has been found to modulate gene expression by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound maintains its pro-apoptotic effects over extended periods, with sustained activation of caspases and continued inhibition of Bcl2 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion via the kidneys .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of this compound in specific tissues are influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its pro-apoptotic effects by disrupting the mitochondrial membrane potential . Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, enhancing its efficacy .
Properties
IUPAC Name |
2-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-4-2-9-7(8)11-5(4)10-6(3)12/h2-3H,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLGDKWRHABMQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CN=C(N=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.